molecular formula C22H20N4O4S2 B3311768 3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946274-64-2

3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3311768
CAS No.: 946274-64-2
M. Wt: 468.6 g/mol
InChI Key: RKADMOTWZPQCOK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,5-dimethoxy-substituted aromatic ring linked to a thiazole core via a carbamoylmethyl group. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-12-5-4-6-17-19(12)25-22(32-17)24-18(27)9-14-11-31-21(23-14)26-20(28)13-7-15(29-2)10-16(8-13)30-3/h4-8,10-11H,9H2,1-3H3,(H,23,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKADMOTWZPQCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methyl-1,3-benzothiazole and 1,3-thiazole derivatives. These intermediates are then subjected to coupling reactions, often facilitated by condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzothiazole and thiazole rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and amide positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the benzothiazole and thiazole rings, and substituted amides or ethers.

Scientific Research Applications

3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s benzothiazole and thiazole rings can interact with enzymes and receptors, modulating their activity. Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural similarities with several classes of heterocycles discussed in the evidence:

Compound Class Key Structural Features Synthetic Pathways Spectroscopic Characterization Reference
Target Compound 3,5-Dimethoxybenzamide, thiazole, carbamoylmethyl linker, 4-methylbenzothiazole Likely involves amide coupling, thiazole ring formation, and alkylation steps IR: Expected C=O (amide) ~1660–1680 cm⁻¹; C-O (methoxy) ~1250 cm⁻¹; NH stretches ~3150–3300 cm⁻¹ N/A
1,2,4-Triazole-3-thiones Sulfonylphenyl groups, 2,4-difluorophenyl substituents, thione tautomerism Hydrazinecarbothioamide cyclization under basic conditions IR: C=S ~1247–1255 cm⁻¹; absence of C=O (~1663–1682 cm⁻¹); NH ~3278–3414 cm⁻¹
S-Alkylated Triazoles Triazole-thioether linkages, fluorophenyl/acetophenone substituents Alkylation of triazole-thiones with α-halogenated ketones ¹H-NMR: Shifted aromatic protons due to electron-withdrawing substituents; MS: Molecular ion peaks
Thiadiazole Derivatives Thiadiazole core, benzamide/sulfonamide substituents Condensation of mercapto-benzenesulfonamides with halogenated intermediates IR: S-O (sulfonamide) ~1150–1200 cm⁻¹; C=O (ester/amide) ~1680–1700 cm⁻¹

Key Observations :

  • Electron-Withdrawing Groups : The 3,5-dimethoxy groups on the benzamide may modulate electronic properties differently compared to sulfonyl or halogen substituents in triazoles (e.g., compounds [4–15] in ).
  • Bioactivity Implications : While the anxiolytic MPEP () shares a pyridine core, the target compound’s benzothiazole-thiazole scaffold may target distinct pathways, such as kinase inhibition or protease modulation.
Spectroscopic and Crystallographic Analysis
  • IR/NMR : The absence of C=S vibrations (~1240–1255 cm⁻¹) in the target compound distinguishes it from thione-containing triazoles . Methoxy groups contribute to distinct ¹H-NMR shifts (~3.8–4.0 ppm).

Biological Activity

3,5-Dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. It belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological potential. This compound features multiple functional groups that enhance its reactivity and biological interactions.

Chemical Structure

The compound's IUPAC name is 3,5-dimethoxy-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide. Its molecular formula is C22H20N4O4S2C_{22}H_{20}N_4O_4S^2, and it possesses a complex structure that includes methoxy groups, a benzamide core, and thiazole and benzothiazole moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates : Starting materials like 4-methyl-1,3-benzothiazole are synthesized through reactions involving 2-aminothiophenol.
  • Coupling Reactions : These intermediates are then coupled with 3,5-dimethoxybenzoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (breast)25.9
RPMI-8226 (leukemia)21.5
OVCAR-4 (ovarian)28.7
PC-3 (prostate)15.9
CAKI-1 (renal)27.9

These findings suggest a broad-spectrum activity against various cancer types .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The benzothiazole and thiazole rings may interact with specific enzymes and receptors, potentially inhibiting their activity.
  • Cell Signaling Pathways : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Anti-inflammatory Properties

In addition to antitumor activity, this compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Antibacterial Activity

Preliminary studies have indicated potential antibacterial properties against various strains of bacteria. The compound's structure allows it to target bacterial topoisomerases selectively, which are crucial for DNA replication and transcription in bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in cytotoxicity. The most effective concentration showed an IC50 value of 25.9 μM, highlighting its potential as an anticancer agent.

Case Study 2: Inhibition of Inflammatory Markers

Another study assessed the compound's ability to reduce levels of inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups, suggesting its utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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